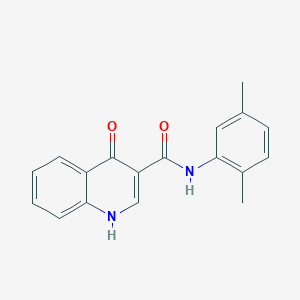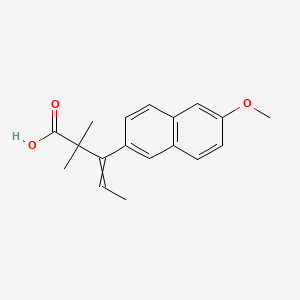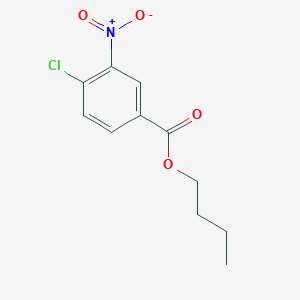![molecular formula C12H11BrO2S B13940610 Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate CAS No. 1355040-70-8](/img/structure/B13940610.png)
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Sonogashira Coupling: This step involves the coupling of the bromo-thiophene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl group can undergo various coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used alongside palladium in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Thiophenes: Resulting from substitution reactions.
Oxidized or Reduced Thiophenes: Depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine:
Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. In material science, its electronic properties are influenced by the conjugated thiophene ring and the ethynyl group, affecting its conductivity and semiconducting behavior.
Comparaison Avec Des Composés Similaires
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a bromine atom and a carboxylate group, the presence of different heteroatoms (sulfur in thiophene, nitrogen in pyrrole) and substituents (methylcyclopropyl group) make each compound unique.
- Reactivity: The different heteroatoms and substituents influence the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound may have distinct applications based on its unique properties. For example, thiophene derivatives are often used in material science, while pyrrole derivatives may have different biological activities.
Propriétés
Numéro CAS |
1355040-70-8 |
|---|---|
Formule moléculaire |
C12H11BrO2S |
Poids moléculaire |
299.19 g/mol |
Nom IUPAC |
methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO2S/c1-12(5-6-12)4-3-8-7-9(13)10(16-8)11(14)15-2/h7H,5-6H2,1-2H3 |
Clé InChI |
DXAMKIFLFFGARC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
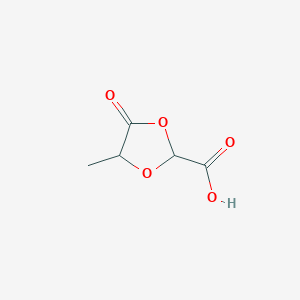

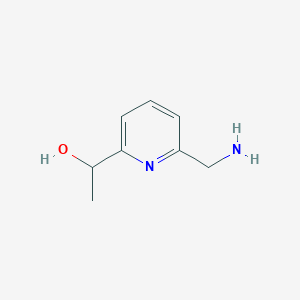

![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
